Ethyl 3,5-diethynylbenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 3,5-diethynylbenzoate is an organic compound with the molecular formula C13H10O2. It is a derivative of benzoic acid, where the hydrogen atoms at the 3 and 5 positions of the benzene ring are replaced by ethynyl groups, and the carboxyl group is esterified with ethanol.
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl 3,5-diethynylbenzoate can be synthesized through a multi-step organic synthesis process. One common method involves the Sonogashira coupling reaction, where 3,5-dibromobenzoic acid is reacted with ethynyltrimethylsilane in the presence of a palladium catalyst and a copper co-catalyst. The resulting intermediate is then deprotected and esterified with ethanol to yield this compound .
Industrial Production Methods: This would include optimizing reaction conditions, using continuous flow reactors, and ensuring the availability of high-purity starting materials and catalysts .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, where the ethynyl groups are converted to carbonyl groups. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be reduced to form ethyl 3,5-dihydroxybenzoate using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Ethyl 3,5-diformylbenzoate.
Reduction: Ethyl 3,5-dihydroxybenzoate.
Substitution: Ethyl 3,5-diaminobenzoate or ethyl 3,5-dithiobenzoate.
Scientific Research Applications
Ethyl 3,5-diethynylbenzoate has several applications in scientific research:
Mechanism of Action
The mechanism of action of ethyl 3,5-diethynylbenzoate involves its interaction with specific molecular targets and pathways. The ethynyl groups can participate in π-π stacking interactions with aromatic residues in proteins, potentially affecting their function. Additionally, the ester group can undergo hydrolysis to release benzoic acid derivatives, which may exert biological effects through various pathways .
Comparison with Similar Compounds
Ethyl 3,5-dihydroxybenzoate: Similar in structure but with hydroxyl groups instead of ethynyl groups.
Ethyl 3,5-dinitrobenzoate: Contains nitro groups instead of ethynyl groups.
Ethyl 3,5-diaminobenzoate: Features amino groups in place of ethynyl groups.
Uniqueness: Ethyl 3,5-diethynylbenzoate is unique due to the presence of ethynyl groups, which impart distinct electronic properties and reactivity. These groups enable the compound to participate in a variety of chemical reactions, making it a versatile building block for the synthesis of advanced materials and pharmaceuticals .
Properties
Molecular Formula |
C13H10O2 |
---|---|
Molecular Weight |
198.22 g/mol |
IUPAC Name |
ethyl 3,5-diethynylbenzoate |
InChI |
InChI=1S/C13H10O2/c1-4-10-7-11(5-2)9-12(8-10)13(14)15-6-3/h1-2,7-9H,6H2,3H3 |
InChI Key |
MGCSFIPLZFFWII-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC(=CC(=C1)C#C)C#C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.